1-Tetralone

Catalog No.
S702318
CAS No.
529-34-0
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetralone

CAS Number

529-34-0

Product Name

1-Tetralone

IUPAC Name

3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2

InChI Key

XHLHPRDBBAGVEG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1

Solubility

INSOL IN WATER

Synonyms

1,2,3,4-Tetrahydro-1-oxonaphthalene; 1,2,3,4-Tetrahydronaphthalen-1-one; 1-Oxo-1,2,3,4-tetrahydronaphthalene; 1-Oxotetralin; 1- Tetralone; 3,4-Dihydro-1(2H)-naphthalenone; 3,4-Dihydro-2H-naphthalen-1-one; 3,4-Dihydronaphthalen-1(2H)-one; Benzocyclohe

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1

Synthetic Intermediate

  • -Naphthol Production

    The most prominent application of 1-tetralone is as a precursor for 1-naphthol . This process involves the aromatization of 1-tetralone using platinum catalysts at elevated temperatures (200-450°C). 1-Naphthol serves as a vital starting material for numerous commercially important chemicals, including:

    • Carbaryl: A widely used insecticide .
    • Propranolol: A beta-blocker medication used to treat heart conditions and high blood pressure .
  • Organic Synthesis

    1-Tetralone's chemical structure makes it a versatile building block for various organic syntheses. Its reactive carbonyl group allows for further functionalization, enabling the creation of diverse complex molecules . These molecules find applications in various fields, including:

    • Pharmaceuticals: Development of drugs with various therapeutic functionalities, such as antibiotics, antidepressants, and antitumor agents .
    • Agrochemicals: Design and synthesis of new pesticides and herbicides.
    • Dyes and Pigments: Creation of novel colorants with specific properties.

Biological Activity Exploration

Recent research has also focused on exploring the potential biological activities of 1-tetralone and its derivatives. These studies suggest that 1-tetralone may possess various properties, including:

  • Monoamine Oxidase (MAO) Inhibition: Studies have shown that certain 1-tetralone derivatives exhibit inhibitory effects on specific isoforms of MAO enzymes, potentially offering therapeutic benefits in conditions like Parkinson's disease and depression .
  • Anticancer Properties: Research indicates that some 1-tetralone derivatives possess antitumor activity, suggesting their potential application in cancer treatment .
  • Insecticidal Activity: Extracts from specific plants containing 1-tetralone have demonstrated insecticidal properties, highlighting its potential as a natural insecticide .

1-Tetralone, also known as 3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula C10H10OC_{10}H_{10}O and a molecular weight of 146.19 g/mol. It appears as a clear amber to brown oily liquid and is classified under the category of tetralones, which are cyclic ketones derived from naphthalene. The compound is characterized by a carbonyl group (C=O) attached to a saturated cycloalkane structure, specifically at the 1-position of the tetralin ring system .

1-Tetralone is a flammable liquid with a moderate flash point, posing a fire hazard []. It's recommended to handle it with appropriate personal protective equipment in a well-ventilated fume hood.

1-Tetralone is versatile in its reactivity, participating in various chemical transformations:

  • Reduction Reactions: It can be reduced to 1,2,3,4-tetrahydronaphthalene through a Birch reduction in liquid ammonia using lithium .
  • Halogenation: Under certain conditions, 1-tetralone can react with halogens to form halogenated derivatives, such as 2-bromo-1-tetralone when treated with cyanogen halides .
  • Hydrogenation: It can undergo hydrogenation to yield saturated derivatives or be used as a hydrogen source in transfer hydrogenation reactions catalyzed by triflic acid .
  • Condensation Reactions: The compound can participate in condensation reactions to form various derivatives useful in synthetic organic chemistry.

Several methods exist for synthesizing 1-tetralone:

  • Hydrogenation of 1-Naphthol: A prevalent method involves the catalytic hydrogenation of 1-naphthol using Raney nickel under controlled temperature (170-250 °C) and pressure (3.0-5.0 MPa). This method yields a mixture from which 1-tetralone can be purified through alkali washing and rectification .
  • Friedel-Crafts Acylation: Another method includes intramolecular Friedel-Crafts acylation using arylalkyl acid chlorides, facilitated by specific solvents like hexafluoro-2-propanol .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize visible light to promote reactions leading to 1-tetralone synthesis from various precursors .

Studies on the interactions of 1-tetralone reveal its potential as a dihydrogen source in catalytic reactions. Its reactivity with palladium-carbon has been investigated for converting tetralones into naphthols under supercritical water conditions, showcasing its utility in green chemistry applications . Additionally, its interactions with other reagents often lead to significant yields of desired products while minimizing byproducts.

Several compounds share structural similarities with 1-tetralone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-TetraloneC10H10OKetone at the 2-position; different reactivity
1-NaphtholC10H8OHydroxy group instead of carbonyl; phenolic nature
5,6-DihydronaphthaleneC10H10Fully saturated; lacks carbonyl functionality
1,2,3,4-TetrahydronaphthaleneC10H12Fully saturated; no carbonyl; more stable

Uniqueness of 1-Tetralone

The defining characteristic of 1-tetralone is its carbonyl group at the first position of the tetralin structure, which distinguishes it from other similar compounds. This functional group imparts unique reactivity patterns that are advantageous in synthetic organic chemistry.

Oxidation of Tetralin

The liquid-phase oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) remains the most industrially viable route to 1-tetralone. Early methods relied on homogeneous catalysts like chromium(III) carboxylates, but heterogeneous systems have gained prominence due to easier catalyst recovery and reduced environmental impact. For instance, chromium(III)-exchanged carboxylic acid resins achieve 1-tetralone yields exceeding 70% at 90°C under oxygen pressure, with a 1-tetralone-to-1-tetralol ratio of 4:1. Copper-iron bimetallic catalysts further enhance selectivity, leveraging iron to decompose tetralin hydroperoxide (HPO) into reactive radicals that favor ketone formation.

Key Reaction Conditions:

  • Catalysts: Cr(III)-resins, Cu(OH)₂/FeCl₃ mixtures
  • Temperature: 50–120°C
  • Pressure: 3–5 MPa O₂
  • Byproducts: 1-Tetralol, tetralin dimers, carboxylic acids

A major breakthrough involves a two-step process: initial catalyst-free oxidation at 50–100°C to 25–35% HPO conversion, followed by Fe/Cu-catalyzed HPO decomposition at 0–90°C. This method achieves >95% HPO conversion and a 30:1 ketone-to-alcohol ratio, minimizing acidic byproducts.

Hydrogenation of 1-Naphthol

Catalytic hydrogenation of 1-naphthol offers an alternative route, particularly for pharmaceutical-grade 1-tetralone. Raney nickel at 170–250°C and 3–5 MPa H₂ selectively reduces the aromatic ring, yielding 65–73% 1-tetralone. The reaction proceeds via 5,6,7,8-tetrahydro-1-naphthol and 1,2,3,4-tetrahydro-1-naphthol intermediates, with higher temperatures (>200°C) favoring complete reduction to 1-tetralone over tetralol byproducts.

Optimization Challenges:

  • Solvent Effects: Toluene improves reaction homogeneity but complicates post-reaction purification.
  • Catalyst Loading: Excess Raney nickel (>0.05 g/g substrate) promotes over-hydrogenation to decalin derivatives.

Friedel-Crafts Cyclization Reactions

Intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid is a cornerstone academic synthesis. Using Brønsted acids (e.g., H₃PO₄, H₂SO₄) or ionic liquids, cyclization occurs at 80–120°C, achieving 80–92% yields. The reaction mechanism involves protonation of the carboxylic acid, forming an acylium ion that undergoes electrophilic aromatic substitution at the ortho position of the benzene ring.

Recent Advances:

  • Binary Ionic Liquids: [BMIM][OTf]/[BMIM][PF₆] mixtures enhance regioselectivity and reduce side reactions like dimerization.
  • Microwave Assistance: Reduces reaction time from 24 hours to 30 minutes while maintaining yields >85%.

Catalytic Transfer Hydrogenation Applications

1-Tetralone itself serves as a hydrogen donor in transfer hydrogenation reactions. Triflic acid (TfOH)-catalyzed systems enable alkene reduction using 1-tetralone’s α- and β-hydrogens, yielding saturated hydrocarbons with 75–90% efficiency. Deuterium labeling confirms a stepwise proton-hydride transfer mechanism, broadening applications in metal-free synthetic strategies.

Mechanistic Insights:

  • α-H⁺ donation from 1-tetralone to the alkene forms a carbocation.
  • β-H⁻ transfer from 1-tetralone reduces the carbocation to an alkane.

Challenges in Byproduct Management and Purification

Industrial production faces significant hurdles in separating 1-tetralone from tetralol, HPO, and polymeric residues. Multi-stage purification protocols include:

  • Alkaline Washing: Removes acidic byproducts (e.g., 4-phenylbutyric acid) via 5% NaOH extraction.
  • Distillation: Fractional distillation under reduced pressure (0.5–0.7 mm Hg) isolates 1-tetralone (b.p. 90–91°C) from tetralol (b.p. 113–116°C).
  • Chromatography: Reserved for high-purity pharmaceutical applications, albeit cost-prohibitive at scale.

Emerging Solutions:

  • Catalyst Immobilization: Heterogeneous Cr(III)-resins reduce metal leaching, simplifying wastewater treatment.
  • Enzymatic Resolution: Lipases selectively esterify tetralol impurities, enabling kinetic separation.

Color/Form

LIQUID

XLogP3

2

Boiling Point

255-257 °C @ 760 MM HG

Flash Point

265 °F

Density

1.0988 @ 16 °C/4 °C

Melting Point

8.0 °C
8 °C

UNII

6VT52A15HY

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 MM HG @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

29059-07-2
529-34-0

Wikipedia

1-tetralone

General Manufacturing Information

1(2H)-Naphthalenone, 3,4-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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